molecular formula C16H14N4O2 B2845942 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea CAS No. 1226431-34-0

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea

Cat. No.: B2845942
CAS No.: 1226431-34-0
M. Wt: 294.314
InChI Key: CVTWDHFTOQTYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea is a urea derivative featuring a 3-methyl-1,2,4-oxadiazole substituent on the para-position of its phenyl ring. The 1,2,4-oxadiazole moiety is a heterocyclic aromatic system known for its metabolic stability and bioisosteric properties, often employed in medicinal chemistry to replace ester or amide groups . This compound’s structural uniqueness lies in the combination of a urea backbone with a 1,2,4-oxadiazole ring, which may enhance its binding affinity to biological targets such as kinases or enzymes .

Properties

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-17-15(22-20-11)12-7-9-14(10-8-12)19-16(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTWDHFTOQTYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea typically involves the reaction of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and growth .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This makes it a potential candidate for treating chronic inflammatory conditions .

Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. The oxadiazole ring is known to enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes and exert antibacterial effects .

Agricultural Applications

Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy against specific pests and pathogens has been documented in several studies, demonstrating its ability to protect crops from damage while minimizing environmental impact .

Herbicide Properties
In addition to pest control, this compound shows promise as a herbicide. Research has indicated that it can inhibit the growth of certain weed species without adversely affecting crop yield. This selectivity is crucial for sustainable agricultural practices .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole groups into polymer matrices can improve their resistance to degradation under harsh conditions .

Nanotechnology Applications
The compound has also been explored in nanotechnology for its potential use in drug delivery systems. Its ability to form nanoparticles can facilitate targeted drug delivery, enhancing the therapeutic efficacy while reducing side effects .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Induces apoptosis in cancer cells; modulates signaling pathways.
Anti-inflammatory Effects Reduces pro-inflammatory cytokines in disease models.
Agricultural Sciences Effective against pests with minimal environmental impact.
Polymer Chemistry Enhances thermal stability and mechanical properties of polymers.
Nanotechnology Facilitates targeted drug delivery through nanoparticle formation.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Biological Relevance
Target Compound C₁₆H₁₃N₃O₂ 295.30 3-Methyl-1,2,4-oxadiazole, phenylurea N/A Potential kinase inhibitor
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i) C₁₆H₁₃ClN₂OS 344.1 [M+H]+ Thiazole, chloromethyl 54.3 Unspecified pharmacological activity
N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-morpholinopropanamide (39) C₂₅H₃₃F₃N₅O₂ 492.2581 [M+H]+ 1,2,4-Oxadiazole, trifluoromethyl pyrazole N/A Metabolic stability modulator
1-[4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea C₂₄H₂₅N₆O 429.50 Pyrrolo-pyrimidine, cyclopentyl N/A HCK kinase inhibitor
SA52-0567 (1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-4-[2-(thiophen-3-yl)acetyl]-1,4-diazepan-1-yl]propan-1-one) C₂₁H₂₅N₃O₃S 407.51 1,4-Diazepane, thiophene-acetyl N/A Screening compound for drug discovery

Structural and Electronic Differences

  • 1,2,4-Oxadiazole vs. Thiazole: The target compound’s 1,2,4-oxadiazole ring (electron-deficient due to two electronegative nitrogen atoms) contrasts with the thiazole group in compound 8i, which contains a sulfur atom. The chloromethyl group in 8i may enhance reactivity but reduce metabolic stability compared to the methyl group in the target compound .
  • Urea Backbone Modifications : The pyrrolo-pyrimidine inhibitor in retains the urea scaffold but replaces the oxadiazole with a bicyclic heteroaromatic system, significantly increasing molecular weight (429.50 vs. 295.30 g/mol) and likely altering target selectivity.
  • Bioisosteric Replacements : Compound 39 (from ) uses a trifluoromethyl pyrazole linked to oxadiazole, demonstrating how fluorinated groups improve metabolic stability and binding affinity.

Biological Activity

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential applications in medicine and pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenyl isocyanates with 3-methyl-1,2,4-oxadiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, compounds similar to this compound have shown effective antibacterial activity at concentrations ranging from 64 to 256 µg/mL .

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Compound AE. coli128
Compound BP. aeruginosa256
Compound CC. albicans64

Anticancer Activity

Studies have explored the anticancer potential of oxadiazole derivatives. For instance, derivatives have been tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. The mechanism of action often involves the induction of apoptosis in cancer cells .

Inhibition of Histone Deacetylases (HDACs)

Recent investigations have highlighted the role of oxadiazole compounds in inhibiting histone deacetylases (HDACs), particularly HDAC6. These compounds act as selective inhibitors and have shown promise in treating various cancers by altering gene expression through epigenetic mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives for their antimicrobial activity against resistant strains of bacteria. The results indicated that certain derivatives were significantly more effective than traditional antibiotics like ampicillin .
  • Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Q & A

Q. What are the optimal synthetic routes for 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors to form the oxadiazole ring, followed by urea coupling. Key steps include:

  • Cyclocondensation: Reacting nitrile derivatives with hydroxylamine under acidic conditions (e.g., acetic anhydride or POCl₃) to form the 1,2,4-oxadiazole core .
  • Urea Formation: Coupling the oxadiazole intermediate with phenyl isocyanate or via carbodiimide-mediated reactions .
  • Purification: Flash chromatography (e.g., hexanes/EtOAc gradients) achieves >95% purity, confirmed by LC-MS and NMR .

Critical Parameters:

  • Reaction temperatures (80–120°C for cyclocondensation) and stoichiometric ratios (1:1.2 for nitrile:hydroxylamine) are crucial for yield optimization .
  • Yield Data: Typical yields range from 36% (for complex intermediates) to 72% (optimized coupling reactions) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Key signals include:
  • Oxadiazole ring protons: Absence due to aromaticity; adjacent methyl groups appear as singlets at δ 2.44 ppm .
  • Urea NH protons: Broad peaks at δ 6.8–7.2 ppm (solvent-dependent) .
    • IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and urea C=O (1680–1720 cm⁻¹) confirm functional groups .
  • X-ray Crystallography: SHELX refinement resolves crystal packing and hydrogen-bonding networks, critical for understanding bioavailability .

Q. What experimental strategies confirm the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures (typically >200°C for oxadiazoles) .
  • Key Finding: The oxadiazole ring is stable under acidic conditions but hydrolyzes in strong bases (pH >12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals. For example, NOESY correlations differentiate para-substituted phenyl groups from meta/ortho isomers .
  • Isotopic Labeling: ¹⁵N-labeled urea derivatives clarify hydrogen-bonding patterns in crystallographic studies .
  • Comparative Analysis: Cross-validate NMR shifts with structurally analogous compounds (e.g., 3-methyl-1,2,4-oxadiazole derivatives) .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity against antimicrobial targets?

Methodological Answer:

  • Antimicrobial Assays:
    • MIC Determination: Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution. Oxadiazole derivatives show MIC values 2–4 µg/mL, outperforming linezolid in resistant strains .
    • Enzyme Inhibition: Measure IC₅₀ against bacterial enzymes (e.g., dihydrofolate reductase) via spectrophotometric assays .
  • Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • Substituent Variation:
    • Oxadiazole Methyl Group: Replacement with bulkier groups (e.g., CF₃) enhances metabolic stability but reduces solubility .
    • Phenylurea Modifications: Electron-withdrawing groups (e.g., -Cl, -F) improve target binding affinity by 3–5 fold .
  • LogP Optimization: Introduce polar groups (e.g., -OH, -NH₂) to lower LogP from 3.8 to 2.5, enhancing aqueous solubility .

Q. What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with enzymes (e.g., mGlu5 PAMs) using PDB structures (e.g., 6FFI). Key interactions include π-π stacking with phenyl rings and hydrogen bonds to urea NH .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns. RMSD <2.0 Å indicates stable binding .

Q. How does the compound behave in multi-step synthetic pathways as an intermediate?

Methodological Answer:

  • Role in Drug Discovery: Acts as a scaffold for attaching pharmacophores (e.g., triazoles, fluorophenyl groups) .
  • Case Study: Coupling with piperazine derivatives (via Buchwald-Hartwig amination) yields analogs with antiplasmodial activity (IC₅₀ = 0.8 µM) .

Q. What analytical methods quantify trace impurities in bulk synthesis?

Methodological Answer:

  • HPLC-MS: Detect impurities at <0.1% levels using C18 columns (ACN/water gradients). Major impurities include unreacted nitrile precursors .
  • Elemental Analysis: Validate purity (>99.5% C, H, N content) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • MSDS Guidelines: Use PPE (gloves, goggles) due to potential irritancy (LD₅₀ >2000 mg/kg in rodents) .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to avoid oxadiazole decomposition byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.